

JCP174 chemical structure and properties

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Compound of Interest		
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In-depth Technical Guide: JCP174

For Researchers, Scientists, and Drug Development Professionals

Abstract

JCP174 is a synthetic small molecule inhibitor that has been identified as a modulator of host-cell invasion by the protozoan parasite Toxoplasma gondii. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of JCP174. It details its mechanism of action, which involves the inhibition of the Toxoplasma gondii depalmitoylase, palmitoyl-protein thioesterase-1 (TgPPT1). This guide includes a summary of its chemical and physical properties, quantitative biological activity, and detailed experimental protocols for key assays. Visualizations of the relevant biological pathway and experimental workflows are provided to facilitate a deeper understanding of JCP174's function and the methods used for its characterization.

Chemical Structure and Properties

JCP174, with the IUPAC name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one, is a substituted chloroisocoumarin. Its structure and key chemical identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of **JCP174**.



Property	Value	Reference
IUPAC Name	7-amino-4-chloro-3-propoxy- 1H-isochromen-1-one	[1]
Synonyms	JCP-174	[1]
CAS Number	126062-19-9	[1]
Molecular Formula	C12H12CINO3	[1]
Molecular Weight	253.68 g/mol	[1]
SMILES	CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl	[1]
InChI	InChI=1S/C12H12CINO3/c1-2- 5-16-12-10(13)8-4-3-7(14)6- 9(8)11(15)17-12/h3- 4,6H,2,5,14H2,1H3	[1]
Appearance	Crystalline Solid	_
Purity	≥98%	

Biological Activity and Mechanism of Action

JCP174 was identified in a forward chemical genetic screen for its ability to enhance the invasion of host cells by Toxoplasma gondii tachyzoites[1].

Target Identification

The primary molecular target of **JCP174** in Toxoplasma gondii is palmitoyl-protein thioesterase-1 (TgPPT1), a depalmitoylase enzyme[1]. Depalmitoylases are responsible for removing palmitate groups from proteins, a post-translational modification known as S-palmitoylation. This process is dynamic and reversible, playing a crucial role in regulating protein localization, stability, and function.

Mechanism of Action



By inhibiting TgPPT1, **JCP174** leads to an increase in the palmitoylation state of various parasite proteins. This altered palmitoylation status is believed to trigger the secretion of invasion-associated organelles and enhance the motility of the tachyzoites, ultimately resulting in an increased capacity for host-cell invasion[1].

Signaling Pathway Context: Fatty Acid Metabolism in Toxoplasma gondii

While **JCP174**'s direct target is a depalmitoylase, its action is intrinsically linked to the broader context of fatty acid metabolism in the parasite. Toxoplasma gondii possesses a type II fatty acid synthesis (FASII) pathway located in the apicoplast, a non-photosynthetic plastid. This pathway is essential for the parasite's survival and provides the fatty acids, including palmitate, that are utilized in protein palmitoylation.

Caption: **JCP174** inhibits TgPPT1, a key enzyme in the depalmitoylation cycle.

Quantitative Biological Data

Parameter	Value	Target Organism/Enzyme	Reference
IC50 (Human Leukocyte Elastase)	~20 μM	Homo sapiens	
Enhancement of T. gondii Invasion	Significant	Toxoplasma gondii	[1]

Note: The specific IC₅₀ of **JCP174** against recombinant TgPPT1 is not explicitly stated in the primary literature but is inferred to be potent based on its biological effects.

Experimental Protocols Recombinant TgPPT1 Activity Assay

This protocol is adapted from methodologies used for characterizing thioesterase activity.

Objective: To measure the enzymatic activity of recombinant TgPPT1 and assess the inhibitory effect of **JCP174**.



Materials:

- Recombinant purified TgPPT1
- Fluorogenic thioester substrate (e.g., a palmitoylated peptide with a fluorescent reporter)
- Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT
- JCP174 stock solution in DMSO
- DMSO (vehicle control)
- · 384-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of JCP174 in DMSO.
- In the microplate, add 1 μL of the **JCP174** dilutions or DMSO control to each well.
- Add 25 μL of recombinant TgPPT1 (at a final concentration of ~50 nM in Assay Buffer) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 25 μ L of the fluorogenic substrate (at a final concentration of ~10 μ M in Assay Buffer).
- Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore) at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
- Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
- Determine the percent inhibition for each JCP174 concentration relative to the DMSO control.



• Plot the percent inhibition against the logarithm of the **JCP174** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Experimental workflow for the TgPPT1 enzymatic assay.

Toxoplasma gondii Host-Cell Invasion Assay

This protocol is a "red/green" invasion assay to differentiate between extracellular and intracellular parasites.

Objective: To quantify the effect of **JCP174** on the invasion of host cells by T. gondii tachyzoites.

Materials:

- Confluent monolayer of host cells (e.g., human foreskin fibroblasts HFFs) on glass coverslips
- Freshly harvested T. gondii tachyzoites (e.g., RH strain)
- Invasion medium (e.g., DMEM with 3% FBS)
- JCP174 stock solution in DMSO
- DMSO (vehicle control)
- Primary antibody against a parasite surface antigen (e.g., anti-SAG1)
- Two secondary antibodies with different fluorophores (e.g., Alexa Fluor 488-conjugated and Alexa Fluor 594-conjugated)
- Saponin (for permeabilization)
- Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining
- Fluorescence microscope



Procedure:

- Pre-treat freshly harvested tachyzoites with various concentrations of JCP174 or DMSO in invasion medium for 15-30 minutes at 37°C.
- Add the treated parasites to the HFF monolayers on coverslips and allow invasion to proceed for 1 hour at 37°C.
- Wash the coverslips gently with PBS to remove non-adherent parasites.
- Fix the cells with 4% PFA in PBS for 20 minutes.
- Staining Step 1 (Extracellular Parasites): Without permeabilizing the host cells, incubate the
 coverslips with the primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate
 with the first fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 red) for 1 hour.
 This will label only the extracellular parasites.
- Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes.
- Staining Step 2 (Total Parasites): Re-probe with the same primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the second fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 green) for 1 hour. This will label all parasites (both intracellular and the already red-labeled extracellular ones).
- Stain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Quantification: Using a fluorescence microscope, count the number of parasites in multiple random fields.
 - Extracellular parasites: Will be labeled with both red and green fluorescence.
 - Intracellular parasites: Will only be labeled with green fluorescence.
- Calculate the percentage of invaded parasites for each treatment condition.



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References

- 1. Small-molecule inhibition of a depalmitoylase enhances Toxoplasma host-cell invasion -PMC [pmc.ncbi.nlm.nih.gov]
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